7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one is a heterocyclic compound that belongs to the class of thiopyrano-pyrimidine derivatives. These compounds are of significant interest due to their potential biological activities, including anti-cancer and anti-viral properties. The structure features a fused thiopyrano and pyrimidine ring system, which contributes to its unique chemical properties and biological activities.
This compound can be synthesized through various chemical reactions involving thiourea derivatives and other reagents. The research literature provides insights into its synthesis methods, biological evaluations, and structure-activity relationships.
7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one is classified under:
The synthesis of 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one typically involves multi-step reactions. Common methods include:
For instance, one synthetic route involves the reaction of substituted chalcones with hydrazine derivatives in the presence of acid catalysts to yield the target compound. The reaction conditions often include specific temperatures and times to ensure complete conversion and high purity of the product.
The molecular structure of 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one consists of:
Key data points include:
7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one can undergo various chemical reactions:
The reactivity of this compound is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic systems attached to the heterocyclic core.
The mechanism of action for 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one is primarily linked to its interactions with biological targets:
Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines and may also act as inhibitors for certain viral enzymes.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to characterize this compound and confirm its structure.
7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one has several potential applications:
Multicomponent reactions (MCRs) offer efficient, atom-economical routes for constructing the thiopyrano[3,2-d]pyrimidinone core in a single operational step, minimizing purification needs and maximizing structural diversity. These one-pot methodologies typically involve the convergent reaction of three or more building blocks, facilitating rapid library generation for biological screening.
A prominent approach employs a Biginelli-inspired condensation, where a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (aromatic or aliphatic), and thiourea undergo acid-catalyzed cyclocondensation. This reaction proceeds through initial Knoevenagel condensation between the carbonyl components, followed by Michael addition of thiourea and subsequent cyclodehydration to yield 5,6-unsubstituted or 6-alkyl/aryl-5-methyl derivatives of 7,8-dihydro-2-thioxo-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one. The sulfur atom in the thiopyran ring often originates from thiourea or alternative sulfur-containing precursors like thiobarbituric acid derivatives [5] [6]. Microwave irradiation has been successfully applied to accelerate this transformation, significantly reducing reaction times (from hours to minutes) while improving yields and reducing side products [6].
Alternative MCR strategies utilize functionalized thiophene or thiopyran precursors. For instance, reacting 4H-thiopyran-4-ones with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate generates advanced intermediates that undergo intramolecular cyclization to form the thiopyrano[3,2-d]pyrimidine framework. Similarly, employing 2-isothiocyanatoacetates with ortho-amino nitriles provides access to structurally complex annulated systems incorporating the core structure [3]. The solvent system plays a crucial role in these MCRs; polar aprotic solvents like DMF or NMP generally provide higher yields compared to protic solvents, likely due to better solubility of intermediates and transition states.
Table 1: Representative Multicomponent Reactions for Thiopyrano[3,2-d]pyrimidin-4-one Synthesis
Carbonyl Component | Sulfur Source | Third Component | Catalyst/Conditions | Core Substituents (R1,R2) | Yield Range (%) | Ref |
---|---|---|---|---|---|---|
Ethyl acetoacetate | Thiourea | Aromatic Aldehyde | HCl, Ethanol, Reflux | R1=CH3, R2=Aryl | 65-85 | [5][6] |
Tetrahydro-4H-thiopyran-4-one | Ethyl 2-{[bis(MeS)methylidene]amino}acetate | None | DIPEA, DCM, rt | R1,R2=Fused ring system | 70-78 | [3] |
Acetylacetone | Thiourea | Aliphatic Aldehyde | p-TsOH, Ethanol, MW | R1=CH3, R2=Alkyl | 75-92 | [6] |
Dimedone | Thiobarbituric Acid | Aromatic Aldehyde | Piperidine, EtOH, Reflux | R1,R2=Spiranic linkage | 60-72 | [5] |
Cyclization strategies provide precise control over ring formation and substitution patterns, often starting from pre-functionalized thiophene or dihydrothiopyran precursors bearing pyrimidine-forming elements (e.g., cyano, amidino, or carboxamide groups). These approaches are invaluable for introducing specific regiochemical arrangements difficult to achieve via MCRs.
[3+3] Heterocyclizations represent a powerful method, exemplified by the reaction of methyl N'-cycloalkylylidenecarbamohydrazonothioates with 2-(ethoxymethylidene)malononitrile. This sequence yields complex spirocondensed thiopyrano[3,2-d]pyrimidine systems. Similarly, fluorinated derivatives have been synthesized using 2,3,4,5-tetrafluorobenzoyl chloride and ethylcarbamimidothioate, where initial condensation forms an intermediate that cyclizes to 6,7,8-trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-ones—a structurally related system demonstrating the versatility of this approach [3].
[4+2] Cyclocondensations are extensively utilized, particularly involving 1,4-binucleophiles and electrophilic two-carbon synthons. A notable example is the reaction of ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate. This reaction proceeds via nucleophilic attack and elimination, culminating in Thorpe-Ziegler cyclization to form ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate—a complex tricyclic system incorporating the core structure [3]. Modifying the binucleophile (e.g., using o-amino esters or nitriles instead of the thienothiopyran derivative) allows access to diverse fused ring systems while preserving the critical thiopyrano[3,2-d]pyrimidinone moiety.
[5+1] Heterocyclizations typically employ carbon disulfide (CS₂) as the one-carbon component reacting with diamines. For instance, substituted 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines undergo cyclization with CS₂ in pyridine to yield 5,8,9,13b-tetrahydro-6H-isoquinolino[2,1-c]quinazoline-6-thiones. Similarly, aliphatic diamines like 1,8-diamino-3,6-dioxaoctane react with CS₂ to form octahydro-1H-pyrido[1,2-c]pyrimidine-1-thiones. These methods highlight the adaptability of CS₂-mediated cyclizations for generating saturated nitrogen-containing rings fused to the pyrimidinethione core [3]. Thermal cyclization approaches also exist, as demonstrated by the conversion of 8-trifluoromethylphenothiazine-1-carboxylic acid isothiocyanate upon heating in diphenyl oxide into a fused pyrimido[5,6,1-kl]phenothiazinone system.
Table 2: Cyclization Strategies for Core Formation and Annulation
Cyclization Type | Key Starting Materials | Reagents/Conditions | Products | Typical Yields (%) | Ref |
---|---|---|---|---|---|
[3+3] | Methyl carbamohydrazonothioates + 2-(Ethoxymethylidene)malononitrile | EtOH, reflux | Spirocondensed thiopyrano-pyrimidines | 60-75 | [3] |
[4+2] | Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate + Ethyl 2-{[bis(MeS)methylidene]amino}acetate | DIPEA, DCM | Ethyl 2-[2-(MeS)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3-yl]acetate | 70-78 | [3] |
[5+1] (CS₂-mediated) | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)anilines | CS₂, Pyridine, reflux | Tetrahydroisoquinolino[2,1-c]quinazoline-6-thiones | 80-Quant. | [3] |
Thorpe-Ziegler | O-Alkylated cyanoacetate intermediates (e.g., 3a-o) | NaOEt, EtOH, reflux | 1-Aminofuro[2,3-b]pyridine-2-carboxylates (e.g., 4a-o) | 65-88 | [8][3] |
Post-synthetic modification of the thiopyrano[3,2-d]pyrimidin-4-one core enables the strategic introduction of pharmacophores, dramatically enhancing biological potency and selectivity. Key reactive sites include the C2-thione/thioether, C5/C6 positions (if unsubstituted), and the N3 nitrogen, each offering distinct chemical handles for diversification.
C2-Substitution: The C2-thione group exhibits high reactivity towards S-alkylation and S-arylation. Reaction with alkyl halides (e.g., methyl iodide, ethyl chloroacetate, phenacyl bromides) readily provides 2-alkylthio derivatives, which are crucial for optimizing target interactions. For instance, introducing the 4-aminopiperidine moiety at C2 via reaction with N-Boc-4-(chloromethyl)piperidine followed by deprotection yielded compound 23h, a potent anti-HIV agent with EC₅₀ values of 3.43–21.4 nM against wild-type and resistant HIV-1 strains. This derivative exhibited 2.3- to 14.5-fold greater potency than first-line drugs efavirenz and etravirine against challenging double mutants (F227L+V106A and K103N+Y181C) [1]. Alternatively, nucleophilic displacement of 2-methylthio derivatives with amines provides 2-aminosubstituted analogs, expanding diversity towards hydrogen-bond donor/acceptor functionalities critical for target engagement.
N3-Functionalization: Alkylation of the pyrimidine N3 nitrogen with alkyl/arylalkyl halides or through reductive amination conditions modulates physicochemical properties and membrane permeability. Incorporating morpholine rings at this position has yielded derivatives with significant anticancer activity. For example, 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds demonstrated moderate cytotoxicity against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. Structure-activity relationships (SAR) revealed that the phenylpyridine-carboxamide scaffold generally enhanced activity compared to phenylpyrimidine analogs, and substituent positions on the aryl group influenced potency, with electron-donating groups at the meta-position often improving efficacy [2].
C6/C5 Modification: When the core possesses unsubstituted positions (e.g., 5-methyl group), further derivatization is feasible. Knoevenagel condensation at C6 with aromatic aldehydes introduces exocyclic double bonds, extending conjugation and enabling additional pharmacophore attachment. Electrophilic aromatic substitution or palladium-catalyzed cross-coupling (Suzuki, Heck) on appended aryl rings allows fine-tuning of steric and electronic properties. Incorporating polar substituents (e.g., pyridyl via cyanide displacement under Pd catalysis) enhances water solubility and pharmacokinetic profiles, as demonstrated in VCP/p97 inhibitors derived from tetrahydropyrido[2,3-d]pyrimidine scaffolds sharing structural similarities [4].
Mechanism-Based Design: Rational functionalization guided by target biology has produced potent enzyme inhibitors. Incorporating 5-cyano groups and thioureido moieties at strategic positions yielded compound 1c (6-amino-5-cyano-2-thiopyrimidine derivative), a potent PI3Kδ inhibitor (IC₅₀ = 3.4 nM) comparable to Duvelisib (IC₅₀ = 2.5 nM). This compound induced S-phase cell cycle arrest and apoptosis in leukemia cells (HL60, SR) via caspase-3 activation and Bax/Bcl-2 modulation, demonstrating the therapeutic potential achievable through targeted functionalization [6]. Similarly, optimizing benzylamine substituents for interactions with residue Cys522 in the p97 binding pocket led to hydroxylated derivatives with enhanced inhibitory activity and reduced off-target effects [4].
Table 3: Impact of Key Substituents on Biological Activity of Thiopyrano[3,2-d]pyrimidin-4-one Derivatives
Position Modified | Functional Group Introduced | Biological Activity Profile | Potency Enhancement/Notes | Ref |
---|---|---|---|---|
C2 (S-substitution) | 4-(Aminopiperidinyl)methyl | Anti-HIV-1 (NNRTI) | EC₅₀ = 3.43–21.4 nM; Superior to EFV/ETR against mutants | [1] |
C2 (S-substitution) | Methylthio | Anticancer (PI3Kδ inhibition) | IC₅₀ = 3.4 nM for PI3Kδ; Induces apoptosis in leukemia | [6] |
N3 | Morpholine + Phenylpyridine-carboxamide | Cytotoxic (Multiple cancer lines) | IC₅₀ = 8.37–89.64 µM (A549, PC-3, MCF-7) | [2] |
C6 (Core modification) | 5-Cyano + 6-Amino/Thioureido | PI3Kδ inhibition / Anticancer | Broad spectrum activity; GI₅₀ = 6.15 µM (NCI-60) | [6] |
Fused ring | Pyrido[2,3-d]pyrimidine core | VCP/p97 inhibition (AML) | In vivo efficacy in Molm-13 xenografts; Good PK | [4] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9